

# A Technical Guide to Research-Grade 4-Fluorobenzophenone for Scientific Applications

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## Compound of Interest

Compound Name: **4-Fluorobenzophenone**

Cat. No.: **B154158**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on research-grade **4-Fluorobenzophenone** (4-FBP), a versatile ketone that serves as a critical building block in pharmaceutical and agrochemical synthesis, as well as a valuable tool in photochemistry. This document details commercially available specifications, experimental protocols for its use, and visual representations of key chemical processes.

## Commercial Availability and Specifications

**4-Fluorobenzophenone** is readily available from several reputable chemical suppliers. The quality and purity of the compound are crucial for reproducible research outcomes. The following tables summarize the typical specifications offered by major commercial vendors.

Table 1: General Specifications of Commercial Research-Grade **4-Fluorobenzophenone**

Property	Value
CAS Number	345-83-5 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>13</sub> H <sub>9</sub> FO <a href="#">[1]</a>
Molecular Weight	200.21 g/mol <a href="#">[1]</a>
Appearance	Off-white to yellow crystalline powder <a href="#">[1]</a>
Storage Conditions	Store at 0-8°C <a href="#">[1]</a>

Table 2: Purity and Physical Properties from Commercial Suppliers

Supplier	Purity (Assay)	Melting Point (°C)	Notes
Sigma-Aldrich	97%	47-49 (lit.) <a href="#">[2]</a> <a href="#">[3]</a>	---
Thermo Scientific Chemicals	≥96.0% (GC)	43-49 <a href="#">[4]</a>	---
Chem-Impex	≥ 99% (GC)	46-49 <a href="#">[1]</a>	---
Santa Cruz Biotechnology	Not specified	Not specified	For Research Use Only <a href="#">[5]</a>

## Applications in Research and Development

**4-Fluorobenzophenone**'s unique chemical structure, featuring a fluorinated phenyl ring, makes it a valuable intermediate in the synthesis of a wide range of organic molecules.

## Intermediate in Pharmaceutical and Agrochemical Synthesis

The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[\[3\]](#) 4-FBP is a key precursor for various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic medications.[\[1\]](#) In the agrochemical industry, it is utilized in the synthesis of pesticides and herbicides.[\[1\]](#)

## Photoinitiator in Polymer Chemistry

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. Upon exposure to UV light, 4-FBP can abstract a hydrogen atom from a synergist molecule (e.g., a tertiary amine) to generate free radicals that initiate the polymerization process. This is particularly useful for the curing of inks, coatings, and adhesives.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **4-Fluorobenzophenone**.

### Synthesis of 4-Fluorobenzophenone via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of **4-Fluorobenzophenone**, adapted from the synthesis of structurally similar benzophenone derivatives.

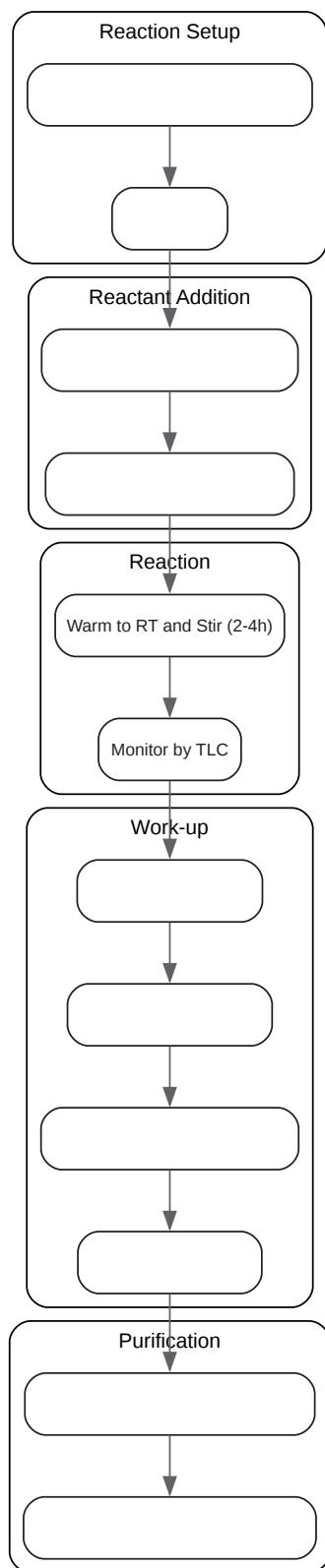
Materials:

- Fluorobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Ethanol or hexane for recrystallization

**Procedure:**

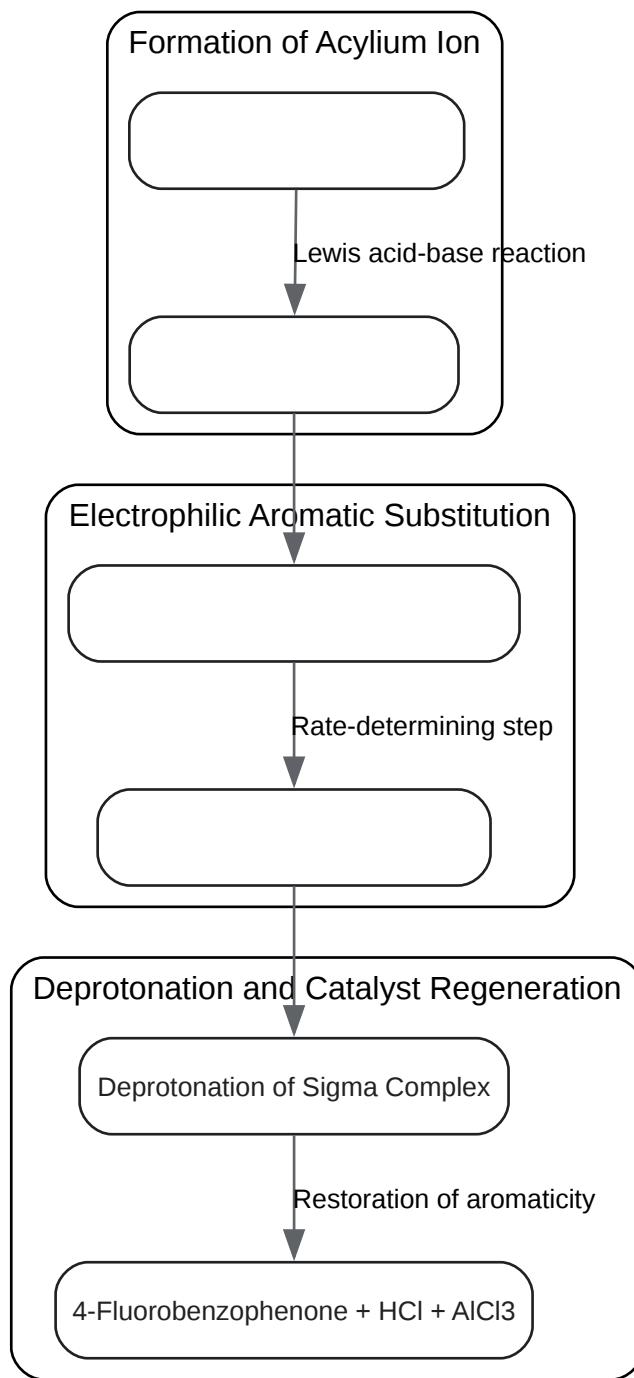
- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.
- To this mixture, add fluorobenzene (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent such as ethanol or hexane to yield pure **4-Fluorobenzophenone**.

**Workflow for the Synthesis of 4-Fluorobenzophenone:**

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Experimental workflow for the synthesis of **4-Fluorobenzophenone**.

Reaction Mechanism of Friedel-Crafts Acylation:



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Mechanism of Friedel-Crafts acylation for **4-Fluorobenzophenone** synthesis.

## 4-Fluorobenzophenone as a Type II Photoinitiator

This protocol outlines the general procedure for using **4-Fluorobenzophenone** as a photoinitiator for the polymerization of an acrylate monomer.

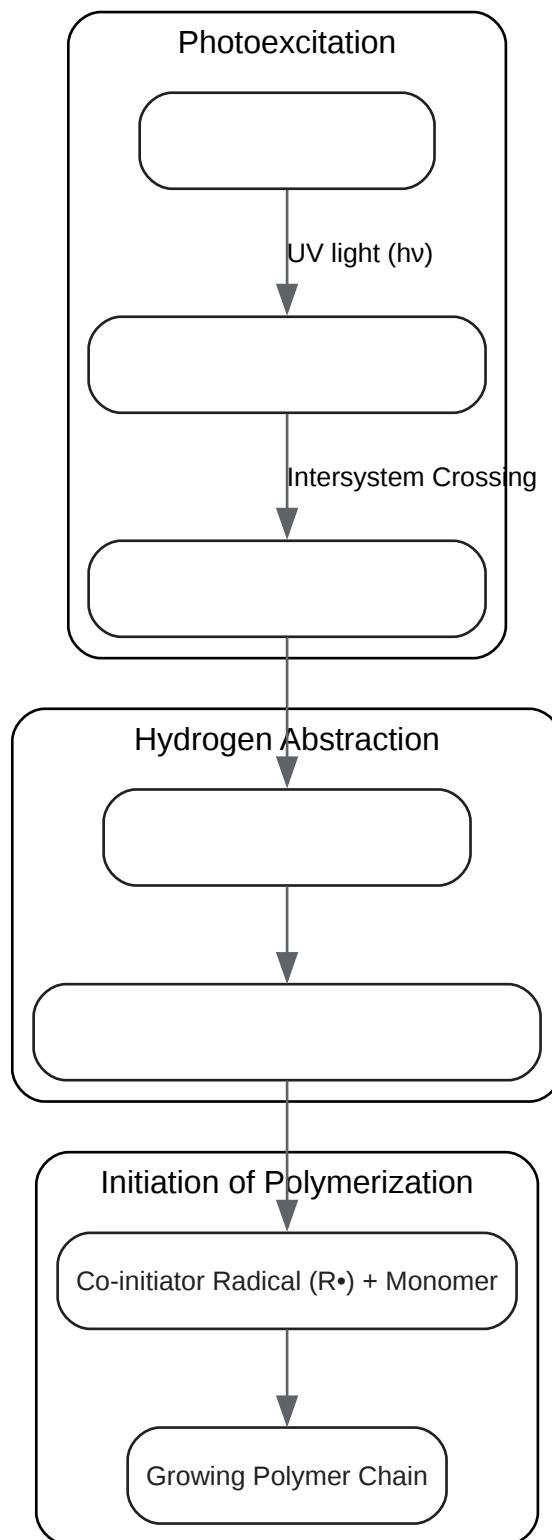
Materials:

- **4-Fluorobenzophenone** (Photoinitiator)
- N-Methyldiethanolamine (Co-initiator/Synergist)
- Acrylate monomer (e.g., methyl methacrylate)
- Solvent (e.g., tetrahydrofuran, THF)
- UV lamp (e.g., 365 nm)

Procedure:

- Prepare a solution of the acrylate monomer, **4-Fluorobenzophenone**, and N-methyldiethanolamine in the chosen solvent in a reaction vessel suitable for UV irradiation. The molar ratio of photoinitiator to co-initiator is typically around 1:2.
- Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
- Expose the solution to UV radiation from a suitable lamp. The irradiation time will depend on the concentration of the reactants, the intensity of the UV source, and the desired degree of polymerization.
- Monitor the progress of the polymerization by observing the increase in viscosity of the solution or by analytical techniques such as gravimetry or spectroscopy.
- Once the desired conversion is achieved, terminate the reaction by turning off the UV lamp and exposing the solution to air.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
- Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

## Mechanism of Type II Photoinitiation:

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Mechanism of polymerization initiation using a Type II photoinitiator.

## Safety and Handling

**4-Fluorobenzophenone** is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.<sup>[2]</sup> Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundation for the procurement and application of research-grade **4-Fluorobenzophenone**. Researchers are encouraged to consult the original literature and supplier documentation for further details and to adapt the provided protocols to their specific experimental needs.

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